molecular formula C13H16FNO B15310498 [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B15310498
M. Wt: 221.27 g/mol
InChI Key: WYWFWYUJAGRBIU-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound characterized by a bicyclic structure with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves a multi-step process. One common method includes the cyclopropanation of internal alkenes with N-tosylhydrazones, catalyzed by palladium. This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its fluorinated phenyl group, which can enhance binding affinity and metabolic stability.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The bicyclic structure may also contribute to its stability and specificity in binding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol apart is its unique bicyclic structure combined with a fluorophenyl group. This combination provides a distinct set of chemical properties, such as enhanced stability and specific binding interactions, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H16FNO

Molecular Weight

221.27 g/mol

IUPAC Name

[5-(4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C13H16FNO/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2

InChI Key

WYWFWYUJAGRBIU-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=CC=C(C=C3)F)CO

Origin of Product

United States

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